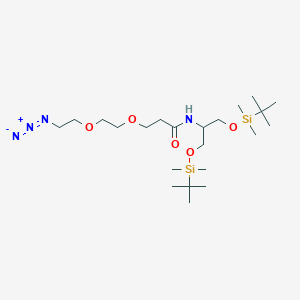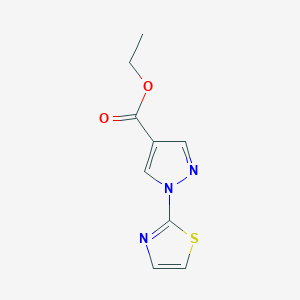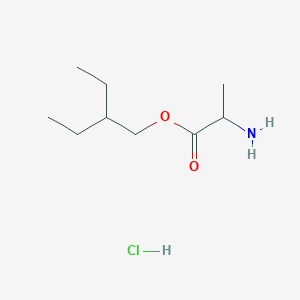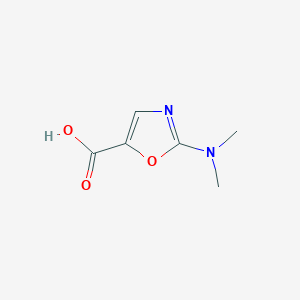
6-Amino-3-bromo-2-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-bromo-2-(trifluoromethyl)phenol is a chemical compound with the molecular formula C7H5BrF3NO. It has a molecular weight of 256.02 g/mol . The IUPAC name for this compound is 6-amino-2-bromo-3-(trifluoromethyl)phenol .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a phenol group (an aromatic ring with a hydroxyl group), an amino group (NH2), a bromo group (Br), and a trifluoromethyl group (CF3) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 256.02 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 0 . The exact mass and the monoisotopic mass of the compound are 254.95066 g/mol . The topological polar surface area of the compound is 46.2 Ų . The compound has a heavy atom count of 13 .Scientific Research Applications
Pesticide and Nitrate Trends in Groundwater
6-Amino-3-bromo-2-(trifluoromethyl)phenol is noted for its association with compounds such as norflurazon and bromacil, which are used in pesticides. Studies in Fresno and Tulare Counties, California, highlighted how regulations on pesticide use were initiated to mitigate groundwater contamination. The study observed decreasing trends in concentrations of certain compounds in groundwater and emphasized the importance of continued monitoring to evaluate changes in regulatory approaches (Troiano et al., 2013).
Organic Chemistry Transformations
Research indicates the involvement of compounds related to this compound in organic chemistry transformations. For instance, aza-Michael/hydroxyalkylation domino reactions involving 2-Bromo-3-arylpropenyl trifluoromethyl ketones and secondary amines led to the formation of 2-amino-1-trifluoromethyl indenols. Such reactions involve intermediate formations of captodative aminoalkenes, highlighting complex organic chemistry processes and the potential for synthetic applications (Rulev et al., 2007).
Synthesis of Pharmaceutical and Chemical Compounds
The compound is also noted in the synthesis of other chemical compounds. For example, it's mentioned in the context of synthesizing 2,4,6-Tribromo-3-hydroxybenzoic acid, a compound used in a Trinder reactive alternative enzymatic method for determining phenol. The paper discusses the synthesis methods, influences of various factors on the yield, and the purity of the synthesized compound, highlighting its importance in analytical chemistry (Yu-chuan, 2012).
Properties
IUPAC Name |
6-amino-3-bromo-2-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-3-1-2-4(12)6(13)5(3)7(9,10)11/h1-2,13H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXKIYMLYRYAEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)O)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid](/img/structure/B1379924.png)
![3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1379925.png)
![6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1379929.png)
![12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene](/img/structure/B1379932.png)








